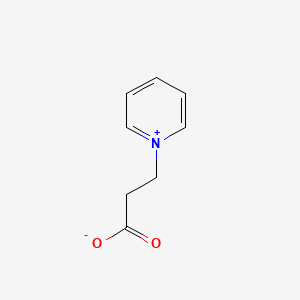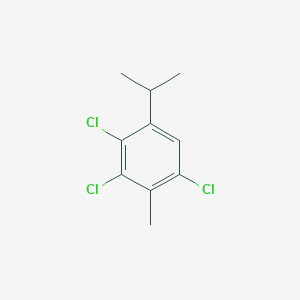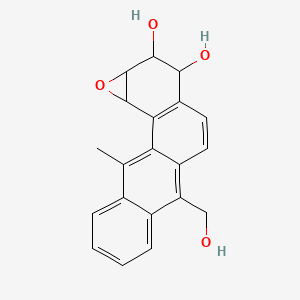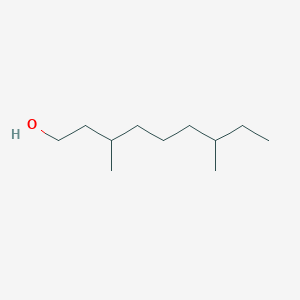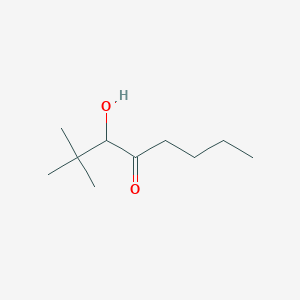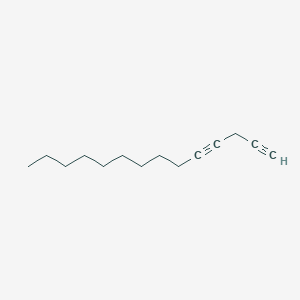
1,4-Tetradecadiyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Tetradecadiyne is an organic compound with the molecular formula C14H22 It is a diacetylene, meaning it contains two triple bonds in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Tetradecadiyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For instance, the reaction between 1-bromo-4-tetradecadiyne and a terminal alkyne in the presence of a palladium catalyst and a base can yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of alkyne coupling and purification apply. Industrial synthesis would likely involve large-scale coupling reactions followed by purification processes such as distillation or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Tetradecadiyne undergoes various chemical reactions, including:
Oxidation: This reaction can convert the triple bonds into other functional groups such as carbonyls.
Reduction: Hydrogenation can reduce the triple bonds to single bonds, forming alkanes.
Substitution: Halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or ozone can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,4-Tetradecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,4-Tetradecadiyne depends on the specific reaction or application. In general, the triple bonds in its structure make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,13-Tetradecadiene: Another compound with a similar carbon chain length but with double bonds instead of triple bonds.
Tetradecane: A saturated hydrocarbon with no multiple bonds.
Uniqueness
1,4-Tetradecadiyne is unique due to its two triple bonds, which confer distinct reactivity and properties compared to similar compounds like 1,13-Tetradecadiene and Tetradecane. This makes it valuable in specific synthetic and industrial applications where such reactivity is desired.
Propiedades
Número CAS |
84653-89-4 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
tetradeca-1,4-diyne |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-6,8,10-14H2,2H3 |
Clave InChI |
PPCIOCCVYZZHPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC#CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


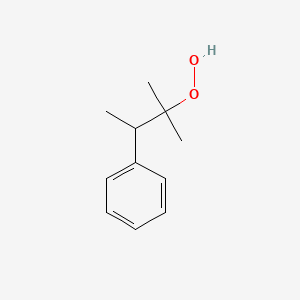
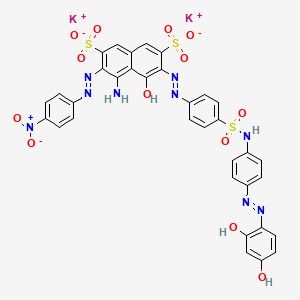
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)
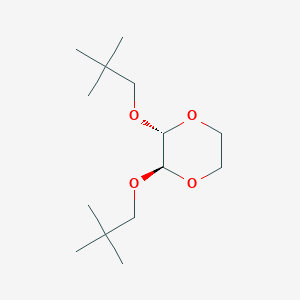

![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)


